molecular formula C18H28N2O4 B13914858 Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate

Cat. No.: B13914858
M. Wt: 336.4 g/mol
InChI Key: YQFOZQNNGXXZAD-UHFFFAOYSA-N
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Description

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate is a complex organic compound with a variety of applications in scientific research. This compound features a tert-butyl group, a piperidine ring, and an aromatic ring with amino and methoxy substituents, making it a versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the aromatic substituents, and the final esterification with tert-butyl acetate. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Aromatic Substituents: The amino and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the intermediate compound with tert-butyl acetate under acidic or basic conditions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 2-[1-(4-amino-3-methoxyphenyl)piperidin-4-yl]oxyacetate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)12-23-14-7-9-20(10-8-14)13-5-6-15(19)16(11-13)22-4/h5-6,11,14H,7-10,12,19H2,1-4H3

InChI Key

YQFOZQNNGXXZAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)N)OC

Origin of Product

United States

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